N-tert-butylprop-2-enamide;N-propan-2-ylprop-2-enamide
Overview
Description
Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer is a thermoresponsive polymer that exhibits unique properties due to its ability to undergo reversible phase transitions in response to temperature changes. This copolymer is synthesized from the monomers N-isopropylacrylamide and N-tert-butylacrylamide, which impart distinct hydrophilic and hydrophobic characteristics to the polymer. The lower critical solution temperature (LCST) of this copolymer can be tailored by adjusting the ratio of the monomers, making it suitable for various applications in biomedical and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer is typically synthesized through free radical polymerization. The monomers N-isopropylacrylamide and N-tert-butylacrylamide are dissolved in a suitable solvent, such as water or an organic solvent, along with an initiator like ammonium persulfate. The polymerization reaction is carried out at a controlled temperature, usually around 60-70°C, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the copolymer can be produced using large-scale polymerization reactors. The process involves continuous feeding of the monomers and initiator into the reactor, maintaining the desired temperature and reaction conditions. The resulting copolymer is then purified through precipitation, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The copolymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the copolymer, which can exhibit different physical and chemical properties .
Scientific Research Applications
Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer has a wide range of applications in scientific research, including:
Tissue Engineering: The copolymer can be used to create scaffolds for tissue engineering, providing a supportive matrix for cell growth and differentiation.
Biomedical Devices: The copolymer’s biocompatibility and tunable properties make it suitable for use in various biomedical devices, such as sensors and actuators.
Industrial Applications: The copolymer can be used in coatings, adhesives, and other industrial applications where temperature-responsive properties are desired.
Mechanism of Action
The mechanism by which Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer exerts its effects is primarily based on its thermoresponsive behavior. At temperatures below the LCST, the copolymer is hydrophilic and soluble in water. As the temperature increases above the LCST, the copolymer becomes hydrophobic and precipitates out of solution. This reversible phase transition is driven by changes in the hydrogen bonding interactions between the polymer chains and water molecules .
Comparison with Similar Compounds
Similar Compounds
Poly(N-isopropylacrylamide): A widely studied thermoresponsive polymer with similar properties but lacks the additional hydrophobicity imparted by N-tert-butylacrylamide.
Poly(N,N-diethylacrylamide): Another thermoresponsive polymer with better biocompatibility but different LCST and phase transition behavior.
Uniqueness
Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer is unique due to its tunable LCST and the ability to combine both hydrophilic and hydrophobic properties. This makes it highly versatile for various applications, especially in biomedical and industrial fields .
Properties
IUPAC Name |
N-tert-butylprop-2-enamide;N-propan-2-ylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C6H11NO/c1-5-6(9)8-7(2,3)4;1-4-6(8)7-5(2)3/h5H,1H2,2-4H3,(H,8,9);4-5H,1H2,2-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHHDDQALLLOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C=C.CC(C)(C)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
102667-59-4 | |
Record name | 2-Propenamide, N-(1,1-dimethylethyl)-, polymer with N-(1-methylethyl)-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102667-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20145442 | |
Record name | Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102667-59-4 | |
Record name | Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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